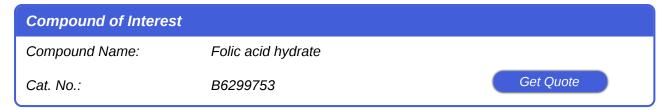


Folic Acid Hydrate: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological signaling pathways of **folic acid hydrate**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Chemical Structure and Identification

Folic acid, a member of the vitamin B family, is comprised of three key moieties: a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The hydrated form, **folic acid hydrate**, incorporates one or more water molecules into its crystal structure.[1]

Table 1: Chemical Identification of Folic Acid Hydrate



Identifier	Value	Reference(s)
IUPAC Name	(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate	[2]
CAS Number	59-30-3 (anhydrous), 1174277-30-5 (hydrate), 75708-92-8 (dihydrate)	[3][4][5]
Molecular Formula	C19H19N7O6 · XH2O	[3][6]
Canonical SMILES	C1=CC(=CC=C1C(=O)N INVALID-LINK C(=O)O)NCC2=CN=C3C(=N2) C(=O)NC(=N3)N.O	[2]
InChl Key	URUVNZVKCVQPNX- YDALLXLXSA-N	[2]

Physicochemical Properties

The physicochemical properties of **folic acid hydrate** are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of Folic Acid Hydrate



Property	Value	Reference(s)
Molecular Weight	441.40 g/mol (anhydrous)	[3]
459.4 g/mol (monohydrate)	[2][7]	
477.4 g/mol (dihydrate)	[5]	-
Appearance	Yellow to orange crystalline powder	[8][9]
Melting Point	Decomposes at approximately 250 °C (482 °F)	[10][11]
Solubility	- Very slightly soluble in water. [8] - Practically insoluble in ethanol, acetone, chloroform, and ether.[8][10] - Soluble in dilute solutions of alkali hydroxides and carbonates.[8] [10] - Soluble in 1 M NaOH (50 mg/mL).[12] - Soluble in DMSO (~20 mg/mL) and dimethylformamide (~10 mg/mL).[13]	
рКа	pKa1: 2.5 (uncertain) pKa2: 3.37 (strongest acidic) pKa3: 2.09 (strongest basic)	[9][14]
Stability	- Stable in dry form.[15] - Sensitive to heat in acidic solutions; stability increases towards neutrality.[9] - Inactivated by ultraviolet light and sensitive to oxidation in alkaline solutions.[9] - Should be protected from light and moisture.[16]	



Biological Signaling Pathways

Folic acid, through its interaction with the folate receptor alpha (FOLR1), has been implicated in the activation of key intracellular signaling pathways that are independent of its classic role in one-carbon metabolism.[17][18] These non-canonical signaling roles are of significant interest in cancer research and developmental biology.

JAK-STAT Signaling Pathway

Folic acid binding to FOLR1 can trigger the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling cascade.[19] This pathway is crucial for numerous cellular processes, including proliferation and differentiation.



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Caption: Folic Acid-Induced JAK-STAT Signaling Pathway.

ERK1/2 Signaling Pathway

Folate has also been shown to stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), promoting cell proliferation.[13] This pathway is a central regulator of cell growth and survival.





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Caption: Folic Acid-Induced ERK1/2 Signaling Pathway.

Experimental Protocols

Accurate and reliable analytical methods are essential for the quantification and characterization of **folic acid hydrate** in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for the analysis of folic acid.[3]

Table 3: Example HPLC Method for Folic Acid Analysis

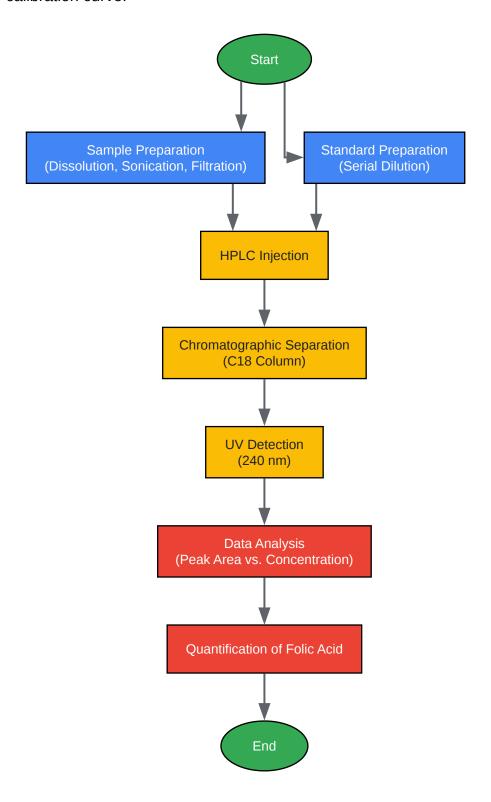
Parameter	Description	Reference(s)
Column	C18, 150 mm x 4.6 mm, 5 µm	[20]
Mobile Phase	Methanol and acetate buffer pH 5.2 (50:50 v/v)	[20]
Flow Rate	1.0 mL/min	[20]
Detection	UV at 240 nm	[20]
Column Temperature	25°C	[20]
Injection Volume	20 μL	[20]

Methodology:

- Standard Preparation: Prepare a stock solution of folic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.
- Sample Preparation: For tablets, weigh and finely powder a number of tablets. Dissolve a
 quantity of the powder equivalent to a known amount of folic acid in the mobile phase.
 Sonicate for 15 minutes and dilute to the final volume. Filter the solution through a 0.45 μm
 filter.



- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Determine the concentration of folic acid in the sample by comparing its peak area to the calibration curve.





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Caption: General Workflow for HPLC Analysis of Folic Acid.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of folic acid.[1]

Table 4: Example UV-Visible Spectrophotometry Method for Folic Acid Analysis

Parameter	Description	Reference(s)
Solvent	0.1 M Sodium Hydroxide	[21]
Wavelengths of Maximum Absorbance (λmax)	~256 nm, ~283 nm, ~365 nm	[21]
Concentration Range	2-10 μg/mL	[22]

Methodology:

- Standard Preparation: Accurately weigh and dissolve folic acid in the chosen solvent (e.g., 0.1 M NaOH) to prepare a stock solution. Perform serial dilutions to obtain standard solutions of known concentrations.
- Sample Preparation: Dissolve the sample containing folic acid in the same solvent and dilute to a concentration within the linear range of the assay.
- Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance against a solvent blank.
- Quantification: Calculate the concentration of folic acid in the sample using the Beer-Lambert law and a calibration curve constructed from the standard solutions.

Thin-Layer Chromatography (TLC)

TLC is a useful technique for the qualitative identification and separation of folic acid from related substances.[3]



Table 5: Example TLC Method for Folic Acid Analysis

Parameter	Description	Reference(s)
Stationary Phase	Silica gel G	[21]
Mobile Phase	Ethanol (95%) : Strong ammonia solution : 1-Propanol (60:20:20 v/v/v)	[21]
Diluent	Methanol : Strong ammonia solution (9:2 v/v)	[21]
Detection	UV light at 365 nm	[21]

Methodology:

- Solution Preparation: Dissolve both the sample and a folic acid standard in the diluent.
- Spotting: Apply equal volumes of the sample and standard solutions to the TLC plate.
- Development: Place the TLC plate in a developing chamber containing the mobile phase.
- Visualization: After the solvent front has moved a sufficient distance, remove the plate, allow it to dry, and visualize the spots under UV light. The principal spot in the chromatogram of the sample should correspond in position (Rf value) to the spot of the standard.

Synthesis and Purification

The synthesis of folic acid typically involves the condensation of a pteridine derivative with p-aminobenzoyl-L-glutamic acid. A general synthetic route involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine sulfate, 1,1,3-trichloroacetone, and N-p-aminobenzoylglutamic acid.

Purification of the crude product is essential to remove unreacted intermediates and side products. A common purification method involves:

• Dissolving the crude folic acid in a dilute alkaline solution (e.g., sodium hydroxide).



- Treating the solution with activated carbon to remove colored impurities, followed by filtration.
- Acidifying the filtrate with an acid (e.g., hydrochloric acid) to a pH of approximately 3.0-3.5 to precipitate the purified folic acid.
- The precipitate is then filtered, washed, and dried.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, biological signaling pathways, and analytical methodologies for **folic acid hydrate**. The presented data and protocols are intended to support researchers and professionals in their work with this essential vitamin. The elucidation of folic acid's role in non-canonical signaling pathways opens new avenues for research, particularly in the fields of oncology and developmental biology. The provided experimental methods offer a foundation for the accurate and reliable analysis of **folic acid hydrate** in various applications.

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